molecular formula C6H9NO B1590676 2,2-Dimethyl-3-oxobutanenitrile CAS No. 37719-02-1

2,2-Dimethyl-3-oxobutanenitrile

Cat. No.: B1590676
CAS No.: 37719-02-1
M. Wt: 111.14 g/mol
InChI Key: GWBVNZWGZJJONZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxobutanenitrile is an organic compound with the molecular formula C6H9NO. It is a nitrile derivative of a ketone, characterized by the presence of both a nitrile group (-CN) and a ketone group (C=O) within its structure. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3-oxobutanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of acetone cyanohydrin with isobutyronitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic addition of the cyanohydrin to the isobutyronitrile, followed by dehydration to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and controlled temperature and pressure conditions are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted nitriles or amides.

Scientific Research Applications

2,2-Dimethyl-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxobutanenitrile depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack by various nucleophiles. The molecular targets and pathways involved vary based on the specific application and reaction.

Comparison with Similar Compounds

2,2-Dimethyl-3-oxobutanenitrile can be compared with other similar compounds, such as:

    Acetone cyanohydrin: Similar in structure but lacks the additional methyl groups.

    Isobutyronitrile: Contains a nitrile group but lacks the ketone functionality.

    2,2-Dimethyl-3-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

The uniqueness of this compound lies in its combination of both nitrile and ketone functionalities, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,2-dimethyl-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(8)6(2,3)4-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBVNZWGZJJONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499447
Record name 2,2-Dimethyl-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37719-02-1
Record name 2,2-Dimethyl-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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